Nuclear fast red(1-)

Descripción general

Descripción

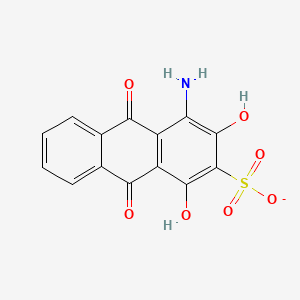

Nuclear fast red(1-) is an organosulfonate oxoanion that is the conjugate base of nuclear fast red free acid, obtained by deprotonation of the sulfo group. It is a conjugate base of a nuclear fast red free acid.

Aplicaciones Científicas De Investigación

Histological Staining

Nuclear Fast Red is predominantly used for staining tissue sections in histology. It effectively highlights nuclei, providing clear visualization of cellular structures under a microscope. This application is crucial for pathologists and researchers who need to identify abnormalities in tissue samples.

Case Study: Tissue Section Analysis

In a study examining tumor samples, Nuclear Fast Red was utilized to differentiate between cancerous and non-cancerous tissues. The dye's ability to stain nuclei distinctly allowed for improved identification of mitotic figures and cellular morphology, aiding in accurate diagnoses .

Cell Biology

In cell biology, Nuclear Fast Red assists in identifying and analyzing various cell types. Its staining properties are vital for understanding cellular functions and interactions during different biological processes.

Application Example: Cell Morphology Studies

Researchers have employed Nuclear Fast Red to analyze the morphology of stem cells. By staining the nuclei, they could observe changes in cell shape and size during differentiation processes, providing insights into developmental biology .

Immunohistochemistry

Nuclear Fast Red is commonly used as a counterstain in immunohistochemical techniques. It enhances the contrast of antibody-stained tissues, which is essential for studying protein expression.

Case Study: Protein Expression Analysis

In a study focused on neural tissues, researchers used Nuclear Fast Red as a counterstain alongside primary antibodies targeting specific proteins. The enhanced contrast facilitated clearer visualization of protein localization within the cells, contributing to a better understanding of neural function .

Environmental Monitoring

Beyond biological research, Nuclear Fast Red has applications in environmental studies. It is utilized to assess the impact of pollutants on aquatic organisms' cellular structures.

Research Insight: Pollution Impact Assessment

A study investigating the effects of heavy metal exposure on fish cells employed Nuclear Fast Red to visualize cellular damage. The dye highlighted nuclear alterations indicative of toxicity, providing valuable data on ecological health .

Educational Purposes

Nuclear Fast Red is widely used in educational settings for teaching histology and microscopy techniques. Its straightforward application allows students to gain hands-on experience with staining methods.

Teaching Application: Histology Labs

In university histology courses, students use Nuclear Fast Red to stain various tissue samples. This practical application helps them understand the principles of staining and the significance of nuclear visualization in tissue analysis .

Propiedades

IUPAC Name |

4-amino-1,3-dihydroxy-9,10-dioxoanthracene-2-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO7S/c15-9-7-8(12(18)14(13(9)19)23(20,21)22)11(17)6-4-2-1-3-5(6)10(7)16/h1-4,18-19H,15H2,(H,20,21,22)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMXZGMCPHWGQGT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3N)O)S(=O)(=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8NO7S- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.